

Crystal Structure Analysis of 3-Benzyl-1H-indene Analogues: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzyl-1H-indene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of **3-Benzyl-1H-indene** analogues, a class of compounds with significant potential in medicinal chemistry. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and crystal growth, and explores their mechanism of action through signaling pathway diagrams.

Core Findings: Structural Insights into 3-Benzyl-1H-indene Analogues

The crystal structures of several **3-Benzyl-1H-indene** analogues have been determined by single-crystal X-ray diffraction, revealing key conformational features. The indene core, a bicyclic system composed of a benzene ring fused to a cyclopentene ring, provides a rigid scaffold for various substitutions. The orientation of the benzyl group at the 3-position, as well as other substituents, significantly influences the overall molecular geometry and intermolecular interactions within the crystal lattice.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for a selection of **3-Benzyl-1H-indene** analogues, providing a basis for structural comparison.

Table 1: Crystallographic Data for **3-Benzyl-1H-indene** Analogues

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
3-Benzyl-1-[(1,2,3,4-tetrahydr onapthal en-1-ylidene)a mino]thio urea	C ₁₈ H ₁₉ N ₃ S	Orthorhombic	Pbca	11.9129(5)	9.6914(4)	27.8220(11)	90	90	90	3212.1(2)	8
3-Benzyl-1-[(cycl ohexylidene)a mino]thio urea	C ₁₄ H ₁₉ N ₃ S	Triclinic	P-1	6.5537(3)	10.5247(5)	11.3403(5)	113.682(1)	92.969(2)	106.610(2)	673.96(5)	2
(E)-2-[4-(Trifluoromethyl)be	C ₁₇ H ₁₁ F ₃ O	Monoclinic	P2 ₁ /c	15.6546(13)	6.2050(6)	14.6546(13)	90	113.774(2)	90	1302.7(2)	4

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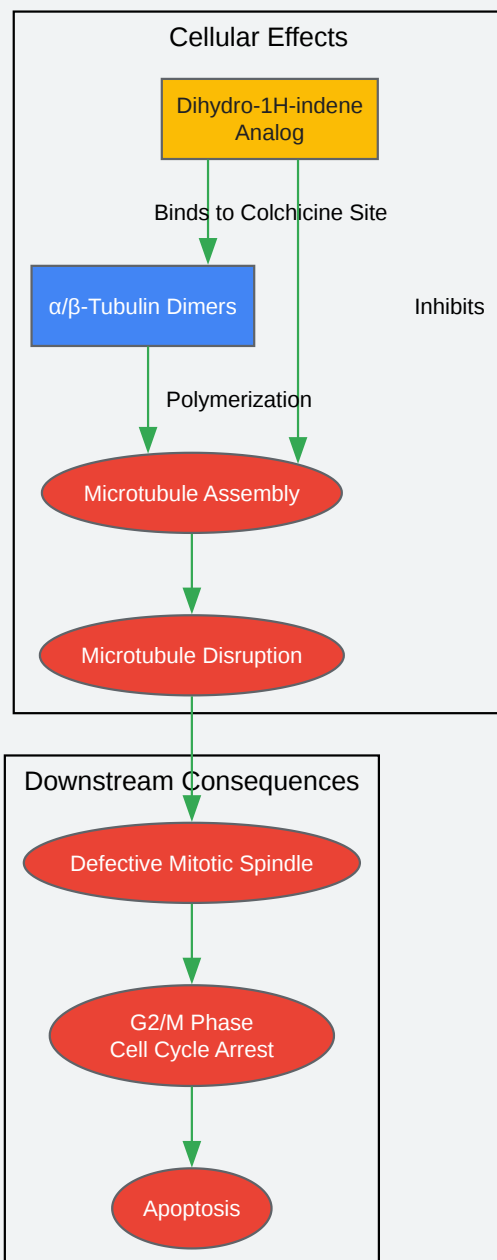
Table 2: Selected Bond Lengths and Angles for **3-Benzyl-1H-indene** Analogs

Compound Name	Key Bond Lengths (Å)	Key Bond Angles (°)	Dihedral Angle between Rings (°)
3-Benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea	N-C(thiourea), C=S, N-N	Angles around the thiourea and imine functionalities	58.63(8) (between benzene rings)[1]
3-Benzyl-1-[(cyclohexylidene)amino]thiourea	N-C(thiourea), C=S, N-N	Angles around the thiourea and imine functionalities	46.30(8) (between benzene and mean plane of cyclohexylidene ring) [2]
(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one	C=O, C=C(exocyclic), C-C(indanone)	Angles within the indanone ring system and at the exocyclic double bond	1.81(5) (between indan ring system and trifluoromethyl-substituted benzene ring)[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for their anticancer activity.^[4]^[5] These compounds bind to the colchicine binding site on β -tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.^[4]

Signaling Pathway of Tubulin Polymerization Inhibition by Dihydro-1H-indene Analogs

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Inhibition of tubulin polymerization by dihydro-1H-indene analogs.

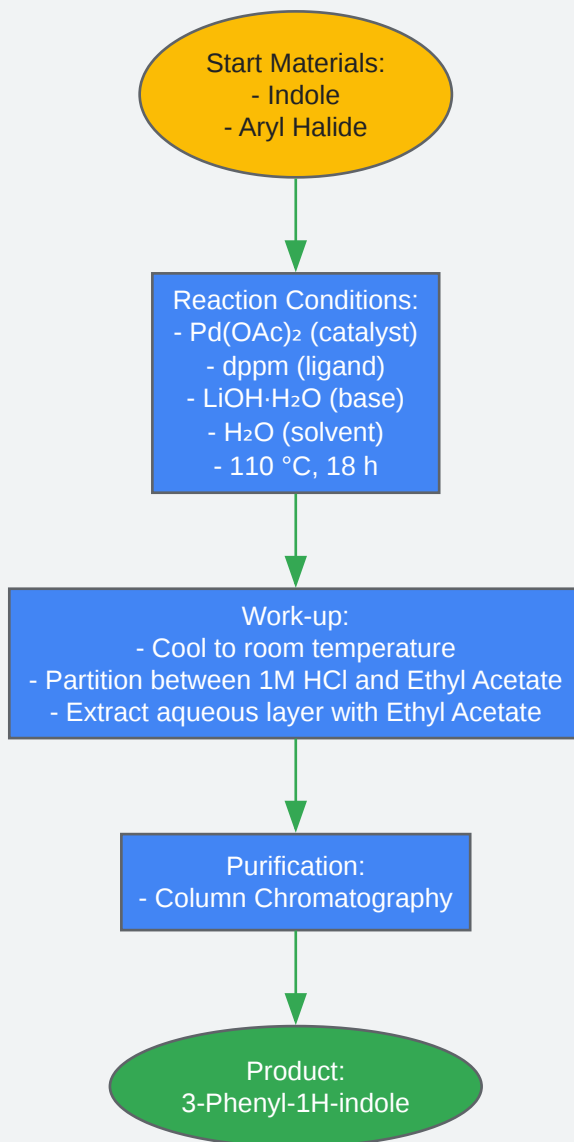
Experimental Protocols

This section outlines the general methodologies for the synthesis, crystallization, and structure determination of **3-Benzyl-1H-indene** analogs, based on reported procedures.[\[6\]](#)[\[7\]](#)[\[8\]](#)

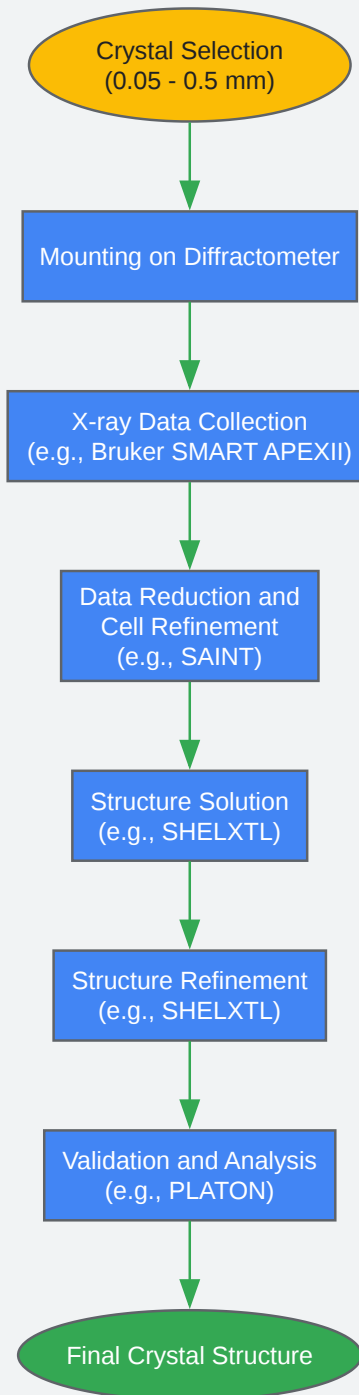
Synthesis of 3-Benzyl-1H-indene Analogs

A common synthetic route to 3-substituted-1H-indoles involves the direct arylation of NH-indoles.[\[7\]](#) For example, 3-phenyl-1H-indoles can be synthesized using a palladium-catalyzed reaction of indoles with aryl halides in water.[\[7\]](#) A general procedure is as follows:

General Synthetic Workflow for 3-Phenyl-1H-indoles



Workflow for Single-Crystal X-ray Diffraction Analysis

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